molecular formula C19H32BNO4 B13890124 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate

Cat. No.: B13890124
M. Wt: 349.3 g/mol
InChI Key: IRTNNKTVTXBGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate ( 2411223-34-0) is a high-value spirocyclic boronic ester building block designed for advanced chemical synthesis and drug discovery research . With a molecular formula of C18H30BNO4 and a molecular weight of 335.24 g/mol, this compound integrates a reactive pinacol boronate ester with a protected 2-azaspiro[3.5]nonene scaffold . This unique structure makes it a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, enabling researchers to efficiently construct complex carbon-carbon bonds and introduce the spirocyclic framework into target molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and provides strategic versatility for further synthetic modifications. This reagent is intended for use in constructing molecular libraries and exploring novel therapeutic agents, particularly in medicinal chemistry programs focused on three-dimensional architectures. Strict handling protocols are required: this product must be stored under an inert atmosphere in a freezer, ideally at -20°C, to maintain its stability and purity, which is specified at a minimum of 97% . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-9-14(11-19)20-24-17(4,5)18(6,7)25-20/h9H,8,10-13H2,1-7H3

InChI Key

IRTNNKTVTXBGBM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC3(C2)CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Triflate or Halide Precursors

One of the most documented and reliable routes to synthesize this compound class involves the palladium-catalyzed Miyaura borylation reaction. The general procedure is as follows:

  • Starting Material: A tert-butyl protected azaspiro nonene bearing a triflate or halide substituent at the 6-position (e.g., tert-butyl 6-(trifluoromethanesulfonyloxy)-2-azaspiro[3.5]non-6-ene-2-carboxylate).

  • Reagents and Catalysts:

    • Bis(pinacolato)diboron (B2pin2) as the boron source.
    • Potassium acetate (KOAc) as the base.
    • Palladium catalyst such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (Pd(dppf)Cl2·CH2Cl2).
    • 1,4-Dioxane as the solvent.
  • Reaction Conditions:

    • The reaction mixture is degassed under argon or nitrogen atmosphere.
    • Stirring at 80°C for 16 hours.
  • Workup and Purification:

    • Cooling and evaporation of solvent under reduced pressure.
    • Extraction with ethyl acetate.
    • Washing with water and brine.
    • Drying over magnesium sulfate.
    • Purification by silica gel column chromatography using ethyl acetate/hexanes gradient (0-40%).
  • Yield: Typically high yields around 85-93% have been reported.

Example Experimental Detail:

Parameter Details
Starting Material tert-Butyl 6-(trifluoromethanesulfonyloxy)-2-azaspiro[3.5]non-6-ene-2-carboxylate (10.1 g, 28.4 mmol)
Bis(pinacolato)diboron 8.7 g (34.1 mmol)
Potassium Acetate 8.4 g (85.3 mmol)
Pd(dppf)Cl2·CH2Cl2 1.4 g (approx. 1.8 mmol)
Solvent 1,4-Dioxane (170 mL)
Temperature 80°C
Time 16 hours
Workup Extraction with EtOAc, wash with water and brine, drying over MgSO4
Purification Silica gel chromatography, EtOAc/Hexanes gradient
Yield 85-93%

This method is adapted from procedures reported in the synthesis of related tert-butyl azaspiro boronate esters and is considered the gold standard for preparing such compounds with high purity and yield.

Alternative Catalytic Systems

  • Catalyst Variants: Other palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) have also been employed in similar borylation reactions, often in combination with bases like sodium carbonate in mixed solvents (ethanol, water, toluene) at 80°C for shorter reaction times (e.g., 4.5 hours).

  • Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions.

Starting Material Preparation

The halide or triflate precursors required for the borylation step are typically prepared by functionalizing the azaspiro nonene scaffold through:

  • Triflation: Conversion of hydroxyl or phenol groups to triflate esters using trifluoromethanesulfonic anhydride (Tf2O) under basic conditions.

  • Halogenation: Introduction of bromide or chloride substituents via electrophilic halogenation or nucleophilic substitution reactions.

These steps are performed prior to the borylation and require careful control of reaction conditions to maintain the integrity of the spirocyclic framework.

Reaction Mechanism Overview

The palladium-catalyzed borylation proceeds via:

  • Oxidative Addition: Palladium(0) inserts into the carbon-halogen or carbon-triflate bond forming a Pd(II) complex.

  • Transmetalation: Transfer of the boron moiety from bis(pinacolato)diboron to the palladium center.

  • Reductive Elimination: Formation of the carbon-boron bond and regeneration of the Pd(0) catalyst.

This catalytic cycle enables the efficient and selective installation of the boronate ester group on the azaspiro nonene ring.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Preparation of triflate precursor Triflic anhydride, base, low temperature - Precursor for borylation
Palladium-catalyzed borylation Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, 1,4-dioxane, 80°C, 16 h 85-93 High purity product after chromatography
Alternative catalyst system Pd(PPh3)4, Na2CO3, EtOH/H2O/Toluene, 80°C, 4.5 h ~90 Shorter reaction time, comparable yield
Purification Silica gel chromatography, EtOAc/Hexanes gradient - Essential for removing catalyst residues

Research Findings and Notes

  • The tert-butyl protecting group remains stable under the borylation conditions, allowing for downstream functionalization.

  • The boronate ester formed is a pinacol ester, which is stable and widely used in Suzuki-Miyaura cross-coupling reactions.

  • The spirocyclic azaspiro nonene core provides rigidity and unique steric properties, making this compound valuable in medicinal chemistry for drug design.

  • Reaction scale-up is feasible with maintained yields and purity, as demonstrated in multi-gram syntheses.

  • The use of potassium acetate as a mild base minimizes side reactions compared to stronger bases.

  • The reaction requires anhydrous and oxygen-free conditions to prevent palladium catalyst degradation.

Chemical Reactions Analysis

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's boron-containing structure allows it to participate in various chemical reactions that are pivotal in drug synthesis. Boron compounds are known for their role in enhancing the efficacy of pharmaceutical agents by improving their pharmacokinetic properties.
    • Case Study : Research has indicated that boron-containing compounds can act as inhibitors for certain enzymes involved in disease pathways, making them suitable candidates for developing therapeutic agents against cancer and neurodegenerative diseases.
  • Targeted Delivery Systems : The unique spiro structure may facilitate the design of targeted drug delivery systems. By modifying the compound with specific ligands, it can be engineered to deliver drugs directly to diseased tissues.
    • Example : A study demonstrated that spirocyclic compounds can be conjugated with anticancer drugs to enhance their specificity and reduce side effects.

Material Science Applications

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced polymers. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties.
    • Research Insight : Investigations have shown that polymers containing boron exhibit enhanced flame retardancy and resistance to thermal degradation.
  • Nanotechnology : Due to its unique electronic properties, this compound could be explored in the development of nanomaterials for electronic applications.
    • Case Study : Boron-doped carbon nanostructures have been studied for their potential use in sensors and energy storage devices due to their improved conductivity and electrochemical performance.

Environmental Science Applications

  • Sustainable Chemistry : The use of boron compounds in green chemistry processes is gaining traction. This compound could potentially serve as a catalyst or reagent in environmentally friendly reactions.
    • Example : Research indicates that boron-based catalysts can facilitate reactions under milder conditions, reducing energy consumption and waste generation.
  • Pollutant Remediation : The compound may also find applications in environmental remediation efforts by acting as an adsorbent for heavy metals or organic pollutants due to its ability to form stable complexes.
    • Research Findings : Studies have shown that boron-containing materials can effectively remove contaminants from water through adsorption mechanisms.

Mechanism of Action

The mechanism by which tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is exploited in coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new bonds .

Comparison with Similar Compounds

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate

  • CAS : 2351276-13-4 (same as target compound, likely a positional isomer due to spiro ring numbering)
  • Molecular Formula: C₁₉H₃₂BNO₄
  • Key Difference : The boronate group is at position 7 instead of 6, altering steric and electronic environments. This positional isomerism may affect reactivity in cross-coupling reactions .

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate

  • CAS : 2411223-34-0
  • Molecular Formula: C₁₈H₃₀BNO₄
  • Key Differences: Smaller spiro ring system ([3.4]octene vs. [3.5]nonene), reducing molecular weight (335.24 g/mol vs. 349.27 g/mol). Lower steric hindrance may enhance reactivity in coupling reactions. Price: $399 for 250 mg .

Bicyclic Analogues

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

  • CAS : 1313034-29-5
  • Molecular Formula: C₁₈H₃₀BNO₅
  • Key Differences: Incorporates an oxygen atom (3-oxa) and bicyclo[3.3.1] framework, increasing polarity and altering solubility.

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • CAS : 2095495-26-2
  • Molecular Formula: C₁₇H₂₈BNO₄
  • Key Differences :
    • Bicyclo[4.1.0]heptane core introduces a fused cyclopropane ring, increasing rigidity.
    • Lower molecular weight (321.23 g/mol) may improve bioavailability in medicinal applications .

Hydroxy-Substituted Analogues

tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • CAS : 158602-43-8
  • Molecular Formula: C₁₁H₁₉NO₃
  • Key Differences :
    • Replaces boronate with a hydroxyl group, rendering it unsuitable for cross-coupling.
    • Smaller spiro[3.3]heptane ring reduces steric bulk .

Structural and Functional Implications

Parameter Target Compound Spiro[3.4]octene Analogue Bicyclo[3.3.1]nonene
Molecular Weight (g/mol) 349.27 335.24 351.28
Spiro/Bicyclo System [3.5]nonene [3.4]octene Bicyclo[3.3.1]nonene
Reactivity in Suzuki Coupling Moderate (steric hindrance) High (reduced hindrance) Low (polarity effects)
Storage Conditions 2–8°C, inert atmos. Similar Not reported
Hazard Profile H302, H315, H319 Similar Varies by structure

Biological Activity

The compound tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate (CAS Number: 885693-20-9) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C16H28BNO4C_{16}H_{28}BNO_4 with a molecular weight of 309.209 g/mol . Key physical properties include:

  • Density: 1.1 ± 0.1 g/cm³
  • Melting Point: 105 °C
  • Boiling Point: 348.0 ± 52.0 °C at 760 mmHg
  • LogP: 3.12290

Research indicates that this compound acts as a modulator of chemokine receptors CCR3 and CCR5, which are critical in immune response and inflammation pathways. The regulation of these receptors suggests potential applications in treating diseases such as HIV/AIDS and various inflammatory conditions .

Therapeutic Applications

The compound has shown promise in the following areas:

  • Antiviral Activity:
    • It has been reported to inhibit the activity of chemokine receptors associated with HIV infection, potentially delaying disease progression and improving patient outcomes .
  • Anti-inflammatory Effects:
    • The modulation of CCR3 and CCR5 may also contribute to anti-inflammatory effects, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions .
  • Cancer Research:
    • Some derivatives of the compound have been explored for their ability to induce apoptosis in cancer cells by modulating cell growth and differentiation pathways .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of related compounds, it was found that modifications to the dioxaborolane moiety significantly enhanced activity against HIV strains resistant to standard treatments. This suggests that structural variations can lead to improved therapeutic profiles .

Case Study 2: Inflammation Modulation

Another research effort demonstrated that compounds similar to this compound could reduce inflammatory cytokine production in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiviralInhibition of CCR3/CCR5
Anti-inflammatoryCytokine modulation
Apoptosis inductionCell growth inhibition

Q & A

Q. Q: What are the standard synthetic routes for preparing tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate?

A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. A general approach involves:

Spirocyclic Core Formation : Construct the 2-azaspiro[3.5]nonene scaffold using intramolecular cyclization or ring-closing metathesis.

Boronate Ester Introduction : React the spirocyclic intermediate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C .

Protection/Deprotection : Use tert-butyl carbamate (Boc) protection for the secondary amine, ensuring compatibility with subsequent coupling steps .
Key Considerations : Optimize catalyst loading (1–5 mol%) and base (e.g., K₂CO₃) to minimize side reactions. Purify via silica gel chromatography (hexane:EtOAc gradients) .

Advanced Synthesis

Q. Q: How can regioselectivity challenges be addressed in palladium-catalyzed cross-coupling reactions involving this compound?

A: Regioselectivity in Suzuki-Miyaura reactions depends on:

  • Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible sites .
  • Substrate Preorganization : Modify the spirocyclic framework to direct boron insertion via conformational constraints .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at specific positions .
    Example : In analogous spiro systems, iridium-catalyzed asymmetric amination achieved 95% ee by tuning solvent (DMF) and temperature (70°C) .

Basic Characterization

Q. Q: Which spectroscopic methods are essential for confirming the structure of this compound?

A: Core techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify spirocyclic protons (δ 1.2–2.5 ppm) and tert-butyl groups (δ 1.4 ppm) .
    • ¹¹B NMR : Confirm boronate ester formation (δ 30–35 ppm) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₃₁BNO₄: 384.2352) .
  • FTIR : Detect carbonyl stretches (ν ~1700 cm⁻¹) and B-O vibrations (ν ~1350 cm⁻¹) .

Advanced Characterization

Q. Q: How can X-ray crystallography using SHELX programs determine the spirocyclic conformation?

A: SHELX workflows involve:

Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction.

Structure Solution : Apply direct methods (SHELXD) for phase determination .

Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles .

Conformational Analysis : ORTEP-3 visualizes spirocyclic torsion angles and non-covalent interactions (e.g., hydrogen bonds) .
Note : Compare experimental data with DFT-optimized geometries to resolve ambiguities in ring puckering .

Safety and Handling

Q. Q: What precautions are necessary when handling this compound in laboratory settings?

A: Based on structural analogs:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., CO, NOx) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Contain spills with sand or vermiculite; dispose via licensed hazardous waste services .
  • Storage : Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) .

Data Contradiction Analysis

Q. Q: How do reaction solvents influence the yield and stereochemical outcomes of cross-coupling reactions?

A: Contradictory reports arise from solvent polarity effects:

  • Polar Solvents (DMF, DMSO) : Increase reaction rates but may promote epimerization in chiral spiro systems .
  • Nonpolar Solvents (Toluene) : Improve regioselectivity but reduce solubility of boronate esters .
    Resolution : Use DOE (Design of Experiments) to map solvent vs. temperature interactions. For example, DMF at 70°C gave 98% yield in a related spiro compound synthesis, while THF yielded <50% .

Advanced Applications

Q. Q: How is this compound utilized in the synthesis of pharmaceuticals targeting CNS disorders?

A: The spirocyclic boronate serves as:

  • Dopamine Receptor Modulators : Key intermediate in enantioselective synthesis of azaspirodecanones .
  • Protease Inhibitors : The boronate ester enables Suzuki coupling with aryl halides in drug candidates .
    Case Study : A derivative with 95% ee showed potent activity in preclinical Parkinson’s models via chiral HPLC separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.